5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
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Description
Scientific Research Applications
Porous Material Development
Research on molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene, a compound structurally similar to 5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, has shown potential in developing porous materials with variable pore size and chemical functionality. These materials, crystallized with silver triflate, exhibit a nearly invariant pseudohexagonal porous structure type, highlighting their potential in catalysis and molecular separation processes (Y.-H. Kiang et al., 1999).
Organic Photovoltaics
A study on a new electron acceptor for organic photovoltaics, featuring an indenoindene core, suggests the utility of compounds related to this compound in enhancing solar cell performance. The electron acceptor displayed a low optical bandgap and high molar extinction coefficient, achieving a power conversion efficiency among the best for fullerene-free organic solar cells (Sheng Xu et al., 2017).
Electrocatalytic Synthesis
The electrocatalytic multicomponent assembling process for synthesizing 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives indicates a simple and efficient method to create complex organic compounds. This process, involving this compound-related structures, underscores its significance in pharmaceutical and material science research (Zahra Vafajoo et al., 2014).
Solar Cell Materials
Investigations into small molecules for bulk-heterojunction solar cells highlight the relevance of this compound analogs in developing solution-processable materials. These studies demonstrate the potential of such compounds in fabricating efficient photovoltaic devices (Akhil Gupta et al., 2015).
Intramolecular Rearrangement
Research on 1-hydroxymethyl[6]helicene, which undergoes acid-catalyzed intramolecular rearrangement to form a compound closely related to this compound, sheds light on the intricate behaviors of cyclic compounds under specific conditions, offering insights into reaction mechanisms and the synthesis of novel organic materials (R. H. Martin et al., 1975).
Properties
IUPAC Name |
5-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-5,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBLGXJGNYWSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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